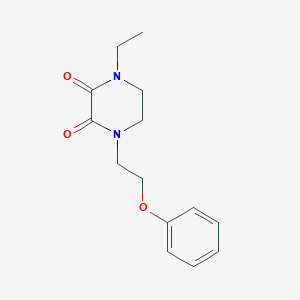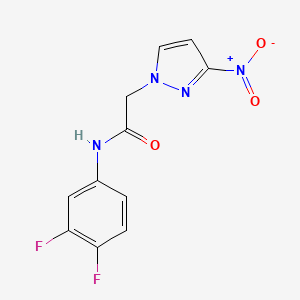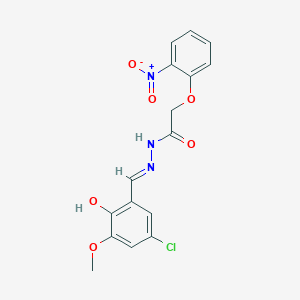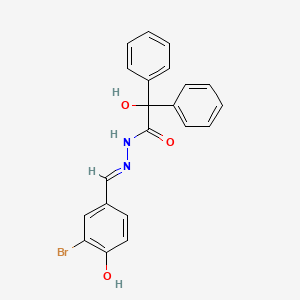![molecular formula C23H32N2O3 B6086826 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a highly potent and selective agonist of the μ-opioid receptor, which is a key target for the treatment of pain and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has been used extensively in scientific research to study the μ-opioid receptor and its role in pain management and addiction. In particular, 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has been shown to be highly potent and selective for the μ-opioid receptor, making it an ideal tool for studying the receptor's function. 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has also been used to investigate the pharmacokinetics and pharmacodynamics of opioid drugs, as well as their potential for abuse and addiction.
Wirkmechanismus
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol acts as an agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol binds to the μ-opioid receptor, it activates a series of intracellular signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain perception. 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is highly selective for the μ-opioid receptor and does not activate other opioid receptors, such as the δ-opioid receptor or the κ-opioid receptor.
Biochemical and Physiological Effects
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has a number of biochemical and physiological effects that are related to its activity as a μ-opioid receptor agonist. These effects include the inhibition of neurotransmitter release, the modulation of pain perception, and the activation of reward pathways in the brain. 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol has also been shown to have anti-inflammatory and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it an ideal tool for studying the receptor's function and for investigating the pharmacokinetics and pharmacodynamics of opioid drugs. However, one of the main limitations of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is its complex synthesis method, which requires expertise in organic chemistry. Additionally, 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is a synthetic compound and may not accurately reflect the effects of naturally occurring opioids in the body.
Zukünftige Richtungen
There are a number of future directions for research on 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol and its potential applications in scientific research. One area of focus is the development of new synthetic compounds that are more potent and selective than 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol. Another area of focus is the investigation of the potential therapeutic applications of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol and other μ-opioid receptor agonists in the treatment of pain and other neurological disorders. Additionally, future research may focus on the development of new methods for synthesizing 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol that are more efficient and cost-effective.
Synthesemethoden
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step process that involves the condensation of 2-ethoxy-4-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazine. The resulting intermediate is then subjected to a series of reactions, including methylation and acetylation, to yield the final product. The synthesis of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol is challenging and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-3-28-23-14-19(8-9-22(23)27)15-24-11-12-25(21(17-24)10-13-26)16-20-7-5-4-6-18(20)2/h4-9,14,21,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVCLLHAAEGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6086785.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)


![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)